1-(Methylsulfanyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H8OS. It is characterized by a cyclopropane ring substituted with a methylsulfanyl group and an aldehyde group.
Preparation Methods
The synthesis of 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with sulfur-containing reagents. One common method includes the use of methylthiol and cyclopropanecarboxaldehyde under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde include:
Cyclopropanecarboxaldehyde: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
1-(Methylthio)cyclopropane: Lacks the aldehyde group, limiting its applications in oxidation and reduction reactions. The presence of both the methylsulfanyl and aldehyde groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
1-methylsulfanylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDVRFVMIDYUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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